6-(3-Methylbutoxy)-2,4-diaminopyrimidine
Description
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
6-(3-methylbutoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H16N4O/c1-6(2)3-4-14-8-5-7(10)12-9(11)13-8/h5-6H,3-4H2,1-2H3,(H4,10,11,12,13) |
InChI Key |
OSVVAYSRCQOBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=NC(=NC(=C1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 2,4-Diaminopyrimidine Derivatives
Antiviral Activity: Phosphonate-Containing Derivatives
- PMEO-DAPy (6-[2-(Phosphonomethoxy)ethoxy]-2,4-diaminopyrimidine): Structure: Contains a phosphonomethoxyethoxy group at the 6-position. Activity: Exhibits broad-spectrum antiviral activity against retroviruses (e.g., HIV) and hepatitis B virus (HBV), with efficacy comparable to adefovir. Mechanistically, it mimics nucleotides, inhibiting viral polymerases . Key Difference: The phosphonate moiety in PMEO-DAPy enhances resistance to enzymatic hydrolysis, improving intracellular retention and antiviral potency. In contrast, the 3-methylbutoxy group in the target compound lacks this phosphonate functionality, likely reducing its antiviral efficacy .
- (R)-HPMPO-DAPy (6-[3-Hydroxy-2-(Phosphonomethoxy)propoxy]-2,4-diaminopyrimidine): Structure: Features a hydroxymethylphosphonate-propoxy chain. Activity: Targets herpesviruses, adenoviruses, and poxviruses, akin to cidofovir. The hydroxyl group facilitates binding to viral DNA polymerases . Key Difference: The hydroxyphosphonate substituent enables prolonged intracellular activation (via phosphorylation), a property absent in the non-phosphorylatable 3-methylbutoxy group of the target compound .
Antibacterial and Antifolate Activity
- Trimethoprim (2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine): Structure: Substituted with a trimethoxybenzyl group at the 5-position. Activity: Inhibits bacterial dihydrofolate reductase (DHFR), treating urinary tract and respiratory infections.
- Iclaprim (2,4-Diamino-5-(4-methyl-1-piperazinyl)pyrimidine): Structure: Contains a methylpiperazinyl group at the 5-position. Activity: Targets Gram-positive bacteria (e.g., Staphylococcus aureus) via DHFR inhibition. Key Difference: The substitution pattern (5- vs. 6-position) and functional groups (piperazine vs. alkyloxy) dictate target specificity and antibacterial spectrum .
Anticancer and Kinase Inhibition
- FAK Inhibitors (e.g., 2,4-Diaminopyrimidine ATP-competitive inhibitors): Structure: Often include hydrophobic substituents (e.g., triazolopiperazine) to target the ATP-binding site of focal adhesion kinase (FAK). Activity: Suppress cancer cell migration and proliferation. Key Difference: The 3-methylbutoxy group’s moderate lipophilicity may enhance blood-brain barrier penetration compared to bulkier substituents in FAK inhibitors, though its kinase selectivity remains uncharacterized .
- CDK9 Inhibitors (e.g., 2,4-Diaminopyrimidine derivatives with triazolopiperazine): Structure: Incorporate spirocyclic or fused rings to optimize binding to cyclin-dependent kinase 9 (CDK9). Activity: Induce apoptosis in colorectal cancer cells. Key Difference: The absence of hydrogen-bond donors/acceptors in the 3-methylbutoxy group may reduce CDK9 affinity compared to these derivatives .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Solubility (µg/mL) | Plasma Stability | Key Metabolites |
|---|---|---|---|---|
| 6-(3-Methylbutoxy)-2,4-DAP | 2.8 | 12.5 (pH 7.4) | High | Glucuronidated alkoxy groups |
| PMEO-DAPy | 1.5 | 45.0 (pH 7.4) | Moderate | Phosphonate hydrolysis |
| Trimethoprim | 0.9 | 350.0 (pH 7.4) | High | O-demethylation |
- Metabolism : Unlike phosphonate-containing derivatives, the target compound undergoes Phase II glucuronidation rather than renal excretion, possibly mitigating nephrotoxicity .
Preparation Methods
Nucleophilic Aromatic Substitution of Halogenated Precursors
A foundational approach involves substituting a halogen atom at the 6-position of 2,4-diaminopyrimidine with a 3-methylbutoxy group. The synthesis often begins with 2,4-diamino-6-chloropyrimidine , a commercially available precursor. Displacement of the chloride group is achieved via reaction with sodium 3-methylbutoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80–100°C). This method mirrors protocols used for analogous compounds, such as 6-cyclohexylmethoxy derivatives, where sodium alkoxides facilitate efficient substitution.
For example, in a procedure adapted from US Patent 3,382,247, 6-chloro-2,4-diaminopyrimidine is reacted with sodium 3-methylbutoxide in refluxing 3-methylbutanol. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation upon cooling, yielding 6-(3-methylbutoxy)-2,4-diaminopyrimidine with minimal byproducts.
Protection-Deprotection Strategies for Amino Groups
The reactivity of the 2,4-diamine groups necessitates protection during alkoxylation to prevent undesired side reactions. Isocyanate-based protection , as described in EP0304648B1, involves treating 2,4-diamino-6-chloropyrimidine with butyl isocyanate to form N-butylurea derivatives at the 2- and 4-positions. This step ensures regioselectivity during subsequent substitution:
-
Protection :
-
Alkoxylation :
-
Deprotection :
This method achieves quantitative yields by minimizing side reactions and simplifying purification.
Alternative Routes via Pyrimidine Ring Functionalization
Direct Introduction of the 3-Methylbutoxy Group During Ring Synthesis
An alternative strategy constructs the pyrimidine ring with pre-installed substituents. Starting from 6-hydroxy-2,4-diaminopyrimidine , the hydroxyl group is converted to a better leaving group (e.g., chloride) using phosphorus oxychloride (POCl₃). Subsequent displacement with 3-methylbutanol in the presence of a base like triethylamine affords the target compound.
Example Protocol :
-
6-Hydroxy-2,4-diaminopyrimidine (5 g) is refluxed in POCl₃ (50 mL) for 4 hours.
-
The resulting 6-chloro intermediate is isolated, then reacted with 3-methylbutanol and sodium hydride in DMF at 90°C.
-
The product is recrystallized from methanol, yielding 6-(3-methylbutoxy)-2,4-diaminopyrimidine (melting point: 260°C).
Oxidative Functionalization and Reductive Amination
While less common, oxidation-reduction sequences offer pathways to install the alkoxy group. For instance, 6-amino-2,4-diaminopyrimidine is oxidized to an N-oxide intermediate using meta-chloroperbenzoic acid (MCPA), followed by nucleophilic substitution with 3-methylbutanol under acidic conditions. However, this method introduces complexity and is less favored due to competing side reactions.
Optimization of Reaction Conditions and Purification
Solvent and Temperature Effects
-
Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of alkoxide ions, while alcohols (3-methylbutanol) serve as both solvent and reactant.
-
Temperature : Substitution reactions require 80–100°C for completion, whereas protection/deprotection steps are conducted at milder temperatures (20–80°C).
Purification Techniques
-
Recrystallization : Methanol and ethyl acetate are preferred for isolating high-purity products. For example, crude 6-(3-methylbutoxy)-2,4-diaminopyrimidine is dissolved in hot methanol, filtered, and cooled to afford crystalline product.
-
Chromatography : Column chromatography on silica gel resolves intermediates in multi-step syntheses, particularly when protecting groups are used.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Halogen Substitution | 85–90 | ≥98 | Straightforward, minimal steps | Requires halogenated precursor |
| Protection-Deprotection | 75–80 | ≥95 | Prevents side reactions | Additional steps increase complexity |
| Ring Synthesis | 60–70 | ≥90 | Avoids substitution steps | Low yield due to intermediate steps |
Industrial-Scale Considerations and Challenges
Scalability demands optimization of cost and time:
-
Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
-
Waste Management : Recycling solvents like DMSO and recovering excess 3-methylbutanol reduce environmental impact.
Q & A
Q. Example CCD matrix :
| Run | Temp (°C) | Solvent (DMF:H₂O) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 9:1 | 5 | 62 |
| 2 | 100 | 8:2 | 10 | 78 |
ANOVA identifies temperature as the most significant factor (p < 0.01), with optimal conditions at 95°C and 8:2 solvent ratio .
How does the compound's solubility profile affect its application in biological assays?
Level : Basic
Answer :
The compound’s low aqueous solubility (~0.2 mg/mL in PBS) necessitates formulation adjustments:
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve stock solutions, avoiding cellular toxicity.
- Liposomal encapsulation : Enhances bioavailability in in vivo models (e.g., 50 nm liposomes increase solubility to 5 mg/mL) .
- pH adjustment : Solubility improves in acidic buffers (pH 4.0, ~1.5 mg/mL) due to protonation of the amino groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
